2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene
Overview
Description
2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene is an organic compound with the molecular formula C9H8BrFO. It is a derivative of benzene, substituted with bromine, fluorine, and an allyloxy group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that similar compounds, such as diphenyl ethers, are often used in scientific research, particularly in the field of proteomics .
Mode of Action
It is known that the ether bond can potentially undergo cleavage under acidic or basic conditions. The bromo and fluoro substituents might participate in substitution reactions depending on the reaction conditions.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .
Biochemical Analysis
Biochemical Properties
It is known that brominated and fluorinated compounds often participate in free radical reactions . The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This property could potentially allow 3-Bromo-4-fluorophenyl allyl ether to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Cellular Effects
Brominated and fluorinated compounds are often bioactive and can influence cell function They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a brominated compound, it may undergo free radical reactions These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene typically involves the reaction of 2-bromo-4-fluorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic aromatic substitution: The benzene ring can undergo substitution reactions with electrophiles.
Oxidation and reduction: The allyloxy group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-fluoro-4-(prop-2-en-1-yloxy)aniline when using an amine nucleophile.
Electrophilic aromatic substitution: Products include various substituted benzene derivatives.
Oxidation and reduction: Products include oxidized or reduced forms of the allyloxy group.
Scientific Research Applications
2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the allyloxy group.
2-Bromo-1-fluoro-4-methoxybenzene: Similar structure with a methoxy group instead of an allyloxy group.
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene: Similar structure with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
Uniqueness
2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene is unique due to the presence of both bromine and fluorine atoms, along with the allyloxy group.
Properties
IUPAC Name |
2-bromo-1-fluoro-4-prop-2-enoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSJWCIOKOOCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256734 | |
Record name | 2-Bromo-1-fluoro-4-(2-propen-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286836-27-9 | |
Record name | 2-Bromo-1-fluoro-4-(2-propen-1-yloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286836-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-fluoro-4-(2-propen-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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